UMK57

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

UMK57 is a small molecule compound known for its ability to promote kinetochore-microtubule attachment error correction, thereby inhibiting chromosome missegregation. This compound is particularly significant in the field of cancer research due to its role in improving chromosome segregation fidelity during mitosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of UMK57 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications and patents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: UMK57 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Key Findings from Research Studies

-

Chromosome Segregation Fidelity :

- Optimal Dosage : Research indicates that a concentration of 100 nM UMK57 maximizes its effect on chromosome segregation without adversely affecting mitotic progression .

- Adaptive Resistance : While this compound significantly reduces lagging chromosomes in cancer cell lines initially, cells can develop adaptive resistance after prolonged exposure, leading to a rebound in mis-segregation rates .

- Impact on Aging Cells :

-

Cell Line Sensitivity :

- Different cell lines exhibit varying sensitivity to this compound, indicating that its effectiveness may depend on the specific genetic and epigenetic background of the cells . For instance, SW620 cells treated with this compound showed a decrease in lagging chromosomes from 34% to 25%, but this rate rebounded to 37% after 72 hours of continuous treatment .

Case Study 1: Cancer Cell Lines

- Study Overview : A study investigated the effects of this compound on various human cancer cell lines characterized by CIN.

- Results : Treatment with this compound significantly reduced the incidence of lagging chromosomes and improved overall mitotic fidelity. However, continuous exposure led to adaptive resistance mechanisms that altered signaling pathways related to MCAK and Aurora kinases .

Case Study 2: Aging Research

- Study Overview : Research focused on the application of this compound in elderly human fibroblasts.

- Results : The compound effectively decreased CIN markers and improved mitotic performance in aged cells while maintaining safety profiles for non-transformed younger cells. This underscores its potential as a therapeutic avenue for age-related chromosomal instability .

Data Summary Table

Wirkmechanismus

UMK57 exerts its effects by promoting the correction of kinetochore-microtubule attachment errors. It destabilizes kinetochore-microtubule attachments during mitosis, thereby improving chromosome segregation fidelity. The molecular targets of this compound include the kinesin-13 protein MCAK and the centromere protein E (CENP-E). The compound’s action is also influenced by the Aurora B signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Mps1-IN-3: An inhibitor of MPS1 kinase with similar applications in cancer research.

PVZB1194: A biphenyl-type inhibitor of Kinesin spindle protein Eg5, exhibiting anticancer potential.

Dimethylenastron: An Eg5 inhibitor that arrests cells with monopolar spindles.

S-trityl-L-Cysteine: An inhibitor of Eg5, necessary for mitotic spindle formation.

Uniqueness of UMK57: this compound is unique in its specific promotion of kinetochore-microtubule attachment error correction, which directly impacts chromosome segregation fidelity. This makes it particularly valuable in cancer research, where chromosomal instability is a significant concern .

Eigenschaften

CAS-Nummer |

342595-74-8 |

|---|---|

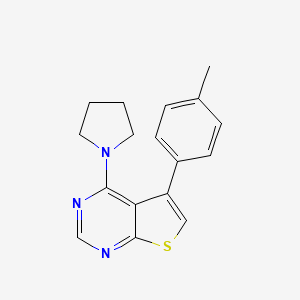

Molekularformel |

C17H17N3S |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

5-(4-methylphenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

VOAWQTDHSSKEKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UMK57, UMK-57, UMK 57 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.